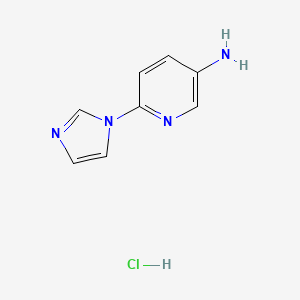6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride
CAS No.:
Cat. No.: VC13415403
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9ClN4 |
|---|---|
| Molecular Weight | 196.64 g/mol |
| IUPAC Name | 6-imidazol-1-ylpyridin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H8N4.ClH/c9-7-1-2-8(11-5-7)12-4-3-10-6-12;/h1-6H,9H2;1H |
| Standard InChI Key | RHKQOJRFHKZUTB-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1N)N2C=CN=C2.Cl |
| Canonical SMILES | C1=CC(=NC=C1N)N2C=CN=C2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound consists of a pyridine ring (CHN) fused with an imidazole moiety (CHN) at the 6-position, while the 3-position bears a primary amine group. The hydrochloride salt enhances solubility and stability, a common modification for basic amines . Key structural attributes include:
-
Pyridine-Imidazole Linkage: The imidazole ring is attached via a nitrogen atom, creating a planar, aromatic system conducive to π-π stacking interactions .
-
Amine Functionality: The 3-amino group provides a site for hydrogen bonding and derivatization .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.09 g/mol | |
| Parent Compound (CID) | 10374708 | |
| Topological Polar Surface Area | 56.7 Ų |
Synthesis and Optimization
General Synthetic Routes
The synthesis of imidazole-pyridine hybrids typically involves nucleophilic aromatic substitution or metal-catalyzed coupling. A representative method for analogous compounds involves:
-
Reaction Conditions:
-
Post-Functionalization:
Table 2: Key Synthetic Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 190°C | |
| Catalyst/Base | KCO | |
| Solvent | Neat (no solvent) | |
| Yield (Core Structure) | 80% |
Physicochemical and ADME Properties
Solubility and Lipophilicity
-
Aqueous Solubility: The hydrochloride salt improves solubility, critical for oral bioavailability .
-
LogP: Estimated LogP of 1.47 (parent compound) suggests moderate lipophilicity .
Metabolic Stability
Imidazole rings are susceptible to CYP450-mediated oxidation, but structural modifications (e.g., -methylation) can enhance stability .
Applications in Drug Discovery
Antiparasitic Agents
Optimized imidazo[1,2-a]pyridines demonstrate efficacy against Leishmania parasites, with improved absorption and metabolic profiles .
Anti-Inflammatory and Anticancer Therapeutics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume